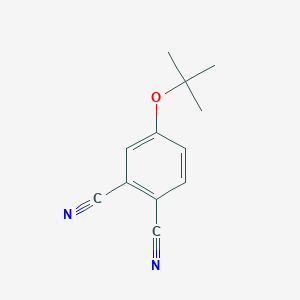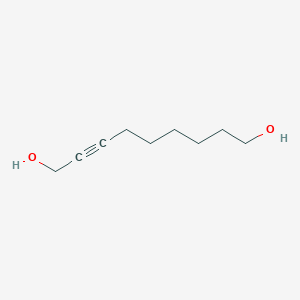
2-Nonyne-1,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonyne-1,9-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in a nine-carbon chain, with hydroxyl groups attached to the first and ninth carbon atoms. The molecular formula for this compound is C₉H₁₆O₂.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyne-1,9-diol typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne through dehydrohalogenation of a dihaloalkane. For example, a 1,2-dihaloalkane can be treated with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) to form the alkyne.
Hydroxylation: The next step involves the introduction of hydroxyl groups at the terminal carbons. This can be achieved through hydroboration-oxidation, where the alkyne is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nonyne-1,9-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkyl halides, ethers.
Applications De Recherche Scientifique
2-Nonyne-1,9-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and diols.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Nonyne-1,9-diol involves its reactivity due to the presence of the triple bond and hydroxyl groups. The triple bond is electron-rich and can participate in various addition reactions, while the hydroxyl groups can undergo nucleophilic substitution and oxidation reactions. These properties make it a versatile compound in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nonyne: Similar structure but lacks hydroxyl groups.
2-Octyne-1,8-diol: Similar structure with one less carbon atom.
2-Decyne-1,10-diol: Similar structure with one more carbon atom.
Uniqueness
2-Nonyne-1,9-diol is unique due to the presence of both a triple bond and terminal hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it particularly useful in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
94517-78-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
non-2-yne-1,9-diol |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-4,6,8-9H2 |
Clé InChI |
PTVCOFYYPPRDAZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)


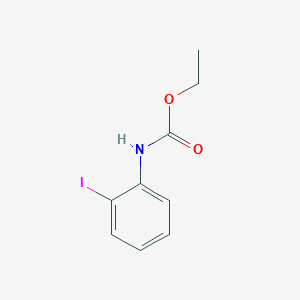
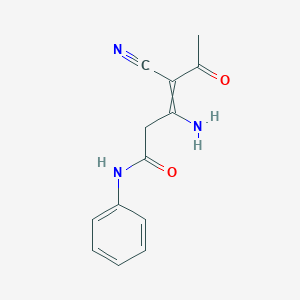
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)

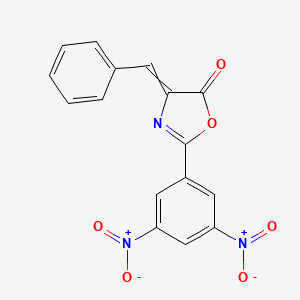
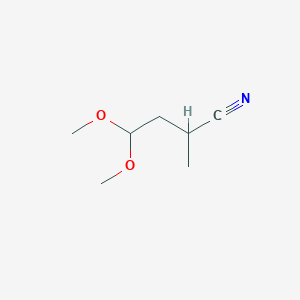
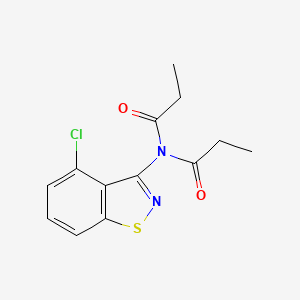
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)

